molecular formula C22H20N2O3 B15044743 N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide

N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide

Cat. No.: B15044743
M. Wt: 360.4 g/mol
InChI Key: KPVFYSDDXBMWAV-CAPFRKAQSA-N
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Description

“N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” is an organic compound that features a furan ring, a phenethyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

    Attachment of the phenethyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the carbamoyl-vinyl linkage: This could be done through a condensation reaction.

    Attachment of the benzamide moiety: This step might involve an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups might yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

    Drug Development: The compound might be investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furan-2-yl-1-phenethylcarbamoyl-vinyl)-benzamide analogs: Compounds with similar structures but different substituents on the furan or benzamide rings.

    Other furan-containing compounds: Compounds like furan-2-carboxylic acid or furan-2-ylmethanol.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H20N2O3/c25-21(18-10-5-2-6-11-18)24-20(16-19-12-7-15-27-19)22(26)23-14-13-17-8-3-1-4-9-17/h1-12,15-16H,13-14H2,(H,23,26)(H,24,25)/b20-16+

InChI Key

KPVFYSDDXBMWAV-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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